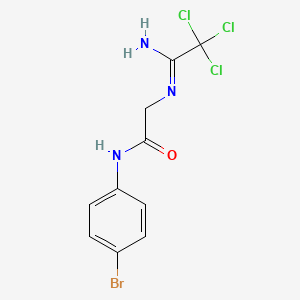

N-(4-bromophenyl)-2-(2,2,2-trichloroethanimidamido)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-bromophenyl)-2-(2,2,2-trichloroethanimidamido)acetamide” is a synthetic organic compound that features a bromophenyl group and a trichloroethanimidamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-bromophenyl)-2-(2,2,2-trichloroethanimidamido)acetamide” typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromoaniline and 2,2,2-trichloroethanimidoyl chloride.

Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. A base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 4-bromoaniline is reacted with 2,2,2-trichloroethanimidoyl chloride under controlled temperature conditions, typically around 0-5°C, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

“N-(4-bromophenyl)-2-(2,2,2-trichloroethanimidamido)acetamide” can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Reduction Reactions: The trichloroethanimidamido group can be reduced to form different amide derivatives.

Oxidation Reactions: The compound can be oxidized to introduce new functional groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while reduction reactions may produce different amide compounds.

Scientific Research Applications

Medicinal Chemistry: It may serve as a precursor for the synthesis of pharmaceutical compounds.

Materials Science: The compound could be used in the development of new materials with specific properties.

Industrial Chemistry: It may be utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which “N-(4-bromophenyl)-2-(2,2,2-trichloroethanimidamido)acetamide” exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

- N-(4-chlorophenyl)-2-(2,2,2-trichloroethanimidamido)acetamide

- N-(4-fluorophenyl)-2-(2,2,2-trichloroethanimidamido)acetamide

- N-(4-methylphenyl)-2-(2,2,2-trichloroethanimidamido)acetamide

Uniqueness

“N-(4-bromophenyl)-2-(2,2,2-trichloroethanimidamido)acetamide” is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.

Biological Activity

N-(4-bromophenyl)-2-(2,2,2-trichloroethanimidamido)acetamide is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C₈H₅BrCl₃NO

- Molecular Weight : 317.394 g/mol

- IUPAC Name : this compound

Biological Activity Overview

This compound has been evaluated for various biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the bromophenyl and trichloroethyl groups may enhance these effects .

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and death.

- Antiviral Activity : Some studies suggest potential antiviral properties, particularly against viruses involved in respiratory infections. The compound's ability to inhibit viral replication could be attributed to its structural features that interfere with viral proteases.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives, including this compound, demonstrated effective antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound has potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines revealed that this compound exhibited cytotoxic effects:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 18 |

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and viral replication.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

Properties

IUPAC Name |

2-[(1-amino-2,2,2-trichloroethylidene)amino]-N-(4-bromophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrCl3N3O/c11-6-1-3-7(4-2-6)17-8(18)5-16-9(15)10(12,13)14/h1-4H,5H2,(H2,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWWHDUBWUUGMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN=C(C(Cl)(Cl)Cl)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrCl3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.